molecular formula C19H15N3OS2 B2463334 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 477486-56-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2463334
CAS No.: 477486-56-9
M. Wt: 365.47
InChI Key: RRHNZHPYIODQSH-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound provided for research purposes. This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. Compounds based on the benzothiazole structure have demonstrated potent and broad-spectrum antimicrobial properties against a range of bacterial and fungal species, including human pathogens and food contaminants, making them a subject of interest in developing new anti-infective agents . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in high-throughput screening as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing researchers with valuable pharmacological tools to probe the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . The presence of both benzothiazole and thiazolyl moieties in this molecule suggests potential for exploration in these and other research areas, including enzyme inhibition and oncology. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-9,12H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNZHPYIODQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of a catalyst such as piperidine in ethanol solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide can be compared with other benzothiazole derivatives such as:

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula

  • Molecular Formula: C19H15N3OS2
  • CAS Number: 477486-56-9

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli64 µg/mL
This compoundE. coli16 µg/mL

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vivo studies indicated that it effectively reduces inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This property suggests its potential application in treating inflammatory diseases such as arthritis .

Enzyme Inhibition Studies

Recent studies have focused on the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets for pain management. The compound exhibited low nanomolar inhibition potency for both enzymes, indicating its potential as a dual-action analgesic .

Table 2: Enzyme Inhibition Potency

Compound NamesEH IC50 (nM)FAAH IC50 (nM)
Compound A1015
This compound79.6

Case Study 1: Pain Relief Efficacy

In a controlled study involving rats, the administration of this compound demonstrated significant pain relief without affecting voluntary locomotor activity. This finding is crucial for developing safer analgesics that do not compromise normal activity levels in patients .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal activity of related benzothiazole compounds against Candida albicans. The results showed that these compounds inhibited fungal growth effectively, suggesting that this compound may possess similar antifungal properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide, and how are key intermediates validated?

  • Methodology :

  • Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Introduce the thiazole moiety using Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives. For example, chloroacetyl chloride can be coupled with 2-aminothiazole intermediates in dioxane with triethylamine as a base .
  • Validation : Confirm intermediate purity via TLC and melting point analysis . Final product structure is validated using ¹H/¹³C NMR (e.g., aromatic proton integration), FT-IR (C=N/C=S stretching at ~1600-1500 cm⁻¹), and HRMS (m/z matching theoretical molecular weight) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology :

  • NMR Analysis : Compare chemical shifts of protons in the benzothiazole (δ ~7.5–8.5 ppm) and thiazole (δ ~6.5–7.5 ppm) moieties. Substituent effects (e.g., phenyl vs. fluorophenyl) alter splitting patterns .
  • Mass Spectrometry : Use ESI-HRMS to differentiate isotopic patterns or fragmentation pathways. For example, loss of the phenylpropanamide group (C₉H₁₁NO) generates a distinct fragment at m/z 245 .
  • X-ray Crystallography (if applicable): Resolve 3D conformation to confirm regiochemistry of substituents .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs (e.g., cisplatin) .
  • Antimicrobial Testing : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) determination for quantitative analysis .

Advanced Research Questions

Q. How can computational modeling optimize the binding affinity of this compound to therapeutic targets like kinases or DNA topoisomerases?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with catalytic residues (e.g., Lys721) and π-π stacking with hydrophobic pockets .
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible regions impacting binding .
  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict activity trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, cell lines) using PRISMA guidelines . Identify confounding variables (e.g., solvent effects, assay protocols) .
  • Dose-Response Reevaluation : Reproduce experiments under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂). Use synergy assays (e.g., Chou-Talalay method) to assess combinatorial effects .
  • Target Validation : Apply CRISPR-Cas9 knockout models to confirm mechanism-of-action specificity (e.g., apoptosis vs. necrosis) .

Q. How does structural modification of the phenylpropanamide group influence pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., -OCH₃, -F) at the phenyl ring. Compare logD (octanol-water partition) via shake-flask methods to assess lipophilicity .
  • Metabolic Stability : Incubate compounds with human liver microsomes (HLMs) . Monitor degradation via LC-MS and identify metabolites (e.g., hydroxylation, glucuronidation) .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral bioavailability .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodology :

  • Flow Chemistry : Optimize reaction parameters (e.g., residence time, temperature) in continuous flow reactors to enhance yield and reduce side products .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progression .

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